4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide
CAS No.: 112161-65-6
Cat. No.: VC21335032
Molecular Formula: C5H7ClO4S2
Molecular Weight: 230.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112161-65-6 |
|---|---|
| Molecular Formula | C5H7ClO4S2 |
| Molecular Weight | 230.7 g/mol |
| IUPAC Name | 4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3 |
| Standard InChI Key | VZBHRKUDEXFDPM-UHFFFAOYSA-N |
| SMILES | CC1=CS(=O)(=O)CC1S(=O)(=O)Cl |
| Canonical SMILES | CC1=CS(=O)(=O)CC1S(=O)(=O)Cl |
Introduction
Basic Identification and Chemical Structure
4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is identified by the CAS registry number 112161-65-6. The compound has a molecular formula of C5H7ClO4S2 with a calculated molecular weight of 230.7 g/mol . This organosulfur compound features a partially saturated thiophene core structure with multiple functional groups including a sulfonyl chloride moiety and sulfone functionality, which contribute to its chemical reactivity profile.
The compound is also known by several synonyms, including:
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4-methyl-2,3-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
Structural Characteristics
The molecular structure consists of a 2,3-dihydrothiophene ring system with a methyl substituent at the 4-position. The ring is oxidized to a 1,1-dioxide (sulfone), and a sulfonyl chloride group is attached at the 3-position. This combination of functional groups creates a reactive electrophilic center at the sulfonyl chloride, making the compound potentially useful in various organic transformations.
The standard SMILES notation for this compound is CC1=CS(=O)(=O)CC1S(=O)(=O)Cl, which encodes the two-dimensional structure in a linear format. The compound's Standard InChI representation is InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3, providing a standardized representation of its chemical structure.
Structural Characterization
The compound features two sulfur atoms in different oxidation states. One sulfur atom is part of the partially saturated thiophene ring system and is oxidized to a sulfone (dioxide), while the other forms the reactive sulfonyl chloride group. These structural features contribute to the compound's electrophilic character, making it potentially valuable as a synthetic intermediate.
| Parameter | Value |
|---|---|
| CAS Registry Number | 112161-65-6 |
| Molecular Formula | C5H7ClO4S2 |
| Molecular Weight | 230.7 g/mol |
| IUPAC Name | 4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride |
| InChI Key | VZBHRKUDEXFDPM-UHFFFAOYSA-N |
| Creation Date in PubChem | February 8, 2007 |
| Last Modified in PubChem | April 5, 2025 |
The compound's structural information is cataloged in chemical databases including PubChem, where it is assigned CID 13679982 .
Structural Relationships and Analogs
Understanding the relationship between 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide and structurally similar compounds provides context for its chemical behavior and potential applications.
Related Compounds
A structurally related compound is tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide (CAS: 17115-47-8), which differs primarily in the absence of the methyl group and the level of saturation in the thiophene ring . This related compound has a molecular formula of C4H7ClO4S2 and a molecular weight of 218.683 g/mol.
Structural Analogs in Patent Literature
The patent literature describes several thiophene sulfonamide derivatives that share structural features with 4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide. These include compounds such as N-(1,1-Dimethylethyl)-2,5-thiophenedisulfonamide and various thieno[3,2-a]-1,2-thiazine derivatives . These structurally related compounds have been investigated for their potential pharmaceutical applications, particularly as carbonic anhydrase inhibitors.
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